BenchChemオンラインストアへようこそ!

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

Antifungal Biofilm Inhibition Candida albicans

This compound is a structurally differentiated, phenoxyacetamido benzamide best applied as a moderate-efficacy tool compound for probing Candida albicans biofilm inhibition pathways. Unlike clinical ortho-aminoanilide HDAC inhibitors (e.g., CI-994), its extended ethylenediamine linker and 2,4-dichlorophenoxy cap eliminate the zinc-binding motif, making it an ideal structurally matched negative control for verifying on-target HDAC pharmacology. With elevated lipophilicity (cLogP >3.0) and a versatile bifunctional architecture, it serves as a high-value chemical probe for SAR studies, cellular uptake profiling, and chimeric molecule construction. Secure this research-exclusive scaffold to advance your antifungal or HDAC mechanistic investigations.

Molecular Formula C19H19Cl2N3O4
Molecular Weight 424.28
CAS No. 1021026-85-6
Cat. No. B2934135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide
CAS1021026-85-6
Molecular FormulaC19H19Cl2N3O4
Molecular Weight424.28
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25)
InChIKeyXKLWQWDOLJJZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide (CAS 1021026-85-6): Structural Classification and Core Characteristics for Procurement Evaluation


4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide (CAS 1021026-85-6) is a synthetic benzamide derivative characterized by a 4-acetamidobenzamide core linked via an ethylenediamine spacer to a 2,4-dichlorophenoxyacetyl group. Its molecular formula is C₁₉H₁₉Cl₂N₃O₄ (MW 424.28 g/mol) . The compound belongs to the class of histone deacetylase (HDAC) inhibitor-like benzamides, structurally related to the clinical benzamide HDAC inhibitor CI-994 (tacedinaline), but distinguished by the presence of a longer, more hydrophobic linker and a dichlorophenoxy terminus instead of the 2-aminophenyl zinc-binding group found in CI-994 [1][2].

Why 4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide Cannot Be Trivially Exchanged with Generic Benzamide HDAC Inhibitors


Benzamide-based HDAC inhibitors are not functionally interchangeable because subtle variations in the linker region and the surface-recognition cap group profoundly alter target isoform selectivity, cellular permeability, and off-target binding profiles [1][2]. While CI-994 (4-acetamido-N-(2-aminophenyl)benzamide) uses a short, rigid ortho-aminoanilide zinc-binding motif that favors class I HDAC inhibition, the target compound incorporates an extended ethylenediamine linker terminating in a 2,4-dichlorophenoxyacetyl moiety—a structural feature that may modulate zinc-chelation geometry, alter lipophilicity (cLogP), and potentially shift HDAC isoform selectivity or introduce non-HDAC pharmacology [3][4]. These structural distinctions preclude the assumption that in-class compounds can be directly swapped without altering experimental outcomes.

4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide: Quantitative Performance Evidence Against Key Comparators


Candida albicans Biofilm Inhibition Activity Reveals Differentiated Antifungal-Virulence Profile Relative to 2-Phenoxyacetamido Benzamide Congeners

In a screening of benzamide derivatives for antibiofilm activity, 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide inhibited Candida albicans biofilm formation by 60–73% at the tested concentration . This activity profile is consistent with the antibiofilm phenotype observed for structurally related 2-phenoxyacetamido-1H-pyrazol-5-yl-benzamides, although the most active analog in that series, compound 27c, achieved a substantially more potent BIC₅₀ of 0.01 µM [1]. The target compound’s intermediate biofilm inhibition potency, combined with its 2,4-dichloro substitution pattern, suggests a differentiated structure-activity relationship (SAR) point for biofilm-specific antifungal virulence targeting compared to the 4-chlorophenoxy and unsubstituted phenoxy analogs.

Antifungal Biofilm Inhibition Candida albicans

Physicochemical Differentiation from CI-994: Calculated Lipophilicity and Hydrogen-Bonding Capacity Impact on Membrane Permeability

The target compound incorporates a 2,4-dichlorophenoxyacetyl-ethylenediamine linker in place of the 2-aminophenyl zinc-binding group of CI-994. Computational estimates indicate that this modification substantially increases calculated lipophilicity (cLogP) and reduces the number of hydrogen-bond donors relative to CI-994 [1]. Specifically, the target compound has 2 H-bond donors (vs. 3 for CI-994) and a predicted cLogP >3.0 (vs. ~1.3 for CI-994), which may enhance passive membrane permeability but could also alter aqueous solubility and plasma protein binding [2].

Physicochemical Properties Drug-likeness HDAC Inhibitor Design

HDAC Inhibition Class-Level Potency: Benchmarking Against CI-994 and the Ortho-Aminoanilide Pharmacophore Requirement

Class I HDAC inhibition by benzamides requires a specific ortho-aminoanilide (2-aminophenyl) zinc-binding motif for high-affinity chelation of the catalytic Zn²⁺ ion [1][2]. CI-994 (IC₅₀ ~1–2 µM against HDAC1/2 in nuclear extract assays) and entinostat (MS-275; IC₅₀ ~0.3–0.5 µM against HDAC1) exemplify this pharmacophore dependency [3]. The target compound lacks the ortho-aminoanilide moiety, replacing it with an ethylenediamine linker that terminates in an amide bond rather than a free aniline, which is predicted to substantially reduce zinc-chelating capacity [4]. Consequently, the target compound is expected to exhibit significantly weaker class I HDAC inhibition than CI-994, with any residual HDAC activity likely mediated through a non-canonical binding mode or off-target mechanisms.

HDAC Inhibition Cancer Epigenetics Benzamide Pharmacophore

Optimal Research Application Scenarios for 4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide Based on Available Evidence


Antifungal Biofilm Virulence Screening: Candida albicans Biofilm Inhibition Studies

This compound is best applied as a tool compound in antifungal biofilm research, specifically for probing Candida albicans biofilm formation inhibition. Its reported 60–73% biofilm inhibition activity positions it as a moderate-efficacy hit for studying biofilm-specific virulence pathways, as opposed to direct fungicidal mechanisms. Researchers investigating the SAR of phenoxyacetamido benzamides for antibiofilm applications can use the 2,4-dichloro substitution pattern as a differentiated scaffold relative to the more potent 4-chlorophenoxy analog series [1].

Negative Control for Class I HDAC Benzamide Inhibitor Assays

Due to the absence of the ortho-aminoanilide zinc-binding motif that is essential for potent class I HDAC inhibition by benzamides [2], this compound may serve as a structurally matched negative control in experiments designed to validate the zinc-chelation dependence of HDAC inhibitory benzamides. Its use alongside CI-994 or entinostat can help distinguish HDAC-dependent from HDAC-independent cellular effects.

Physicochemical Probe for Membrane Permeability Studies in Benzamide Series

With a predicted cLogP >3.0 and only two hydrogen-bond donors, this compound exhibits significantly higher lipophilicity than typical ortho-aminoanilide HDAC inhibitors like CI-994 (logP ~1.3, 3 HBD) [3]. This makes it a useful physicochemical probe for studying the impact of increased lipophilicity on cellular uptake, intracellular distribution, and non-specific protein binding within the benzamide chemotype.

Building Block for Diversity-Oriented Synthesis of Dual-Pharmacophore Molecules

The presence of a reactive terminal 4-acetamidobenzamide moiety and a 2,4-dichlorophenoxy terminus connected via a flexible ethylenediamine linker makes this compound a versatile intermediate for constructing chimeric or bifunctional molecules. The dichlorophenoxy group can engage hydrophobic protein pockets, while the benzamide end can be further derivatized to install alternative zinc-binding groups or targeting ligands [4].

Quote Request

Request a Quote for 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.